1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Vue d'ensemble

Description

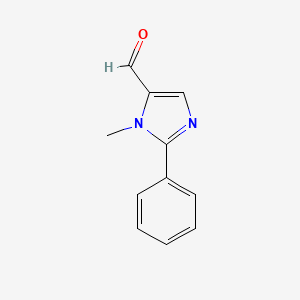

1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: 1-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid.

Reduction: 1-Methyl-2-phenyl-1H-imidazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized in organic synthesis to create novel materials and pharmaceuticals. The following table summarizes its chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The aldehyde can be oxidized to a carboxylic acid. |

| Reduction | The aldehyde can be reduced to a primary alcohol. |

| Substitution | Electrophilic substitution can occur at nitrogen atoms. |

| Condensation | The aldehyde can form imines or hydrazones with amines or hydrazines. |

Biological Applications

The biological activity of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde is primarily attributed to its interactions with enzymes and receptors. It has demonstrated potential in antimicrobial and anticancer activities.

Anticancer Activity :

Numerous studies have evaluated the anticancer potential of this compound. For example:

| Cell Line | IC50 (µM) | Comparison with 5-Fluorouracil |

|---|---|---|

| HeLa | 3.24 | Higher efficacy |

| A549 | 0.80 | Comparable |

| MCF7 | 0.43 | Superior |

The mechanism of action involves apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins, indicating its potential for cancer therapy.

Antimicrobial Activity :

This compound has shown effectiveness against various bacterial strains by inhibiting key enzymes involved in cell wall synthesis, suggesting its utility in antibiotic development.

Medicinal Applications

In the field of medicine, this compound is being investigated for its potential as a drug candidate. Its derivatives are being explored for use as enzyme inhibitors and receptor modulators, which could lead to new treatments for diseases such as cancer and infections.

Case Study 1: Antitumor Activity Evaluation

A study highlighted the selectivity of this compound towards tumor cells compared to normal cells. The selectivity index indicated that normal cells exhibited significantly higher tolerance than tumor cells, emphasizing its therapeutic potential.

Case Study 2: Cell Cycle Analysis

Research indicated that treatment with this compound resulted in G2/M phase arrest in HeLa cells, suggesting that it may play a role in cancer therapy through cell cycle modulation.

Mécanisme D'action

The mechanism of action of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1-Methylimidazole: Lacks the phenyl and aldehyde groups, making it less versatile in certain applications.

2-Phenylimidazole: Lacks the methyl and aldehyde groups, affecting its chemical reactivity and biological activity.

1-Methyl-2-phenylimidazole: Lacks the aldehyde group, limiting its use in reactions requiring an aldehyde functionality.

Uniqueness: The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs .

Activité Biologique

1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H10N2O

- Molecular Weight : Approximately 186.21 g/mol

- Functional Groups : Imidazole ring, methyl group, phenyl group, and aldehyde group.

This unique arrangement contributes to its distinct chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Effects : Laboratory studies have shown that this compound can inhibit tumor growth at lower concentrations, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : It has been reported to reduce inflammation in cellular models, indicating its utility in treating inflammatory diseases.

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting specific metabolic pathways. This interaction can lead to altered cellular metabolism and gene expression.

Target Interactions

This compound primarily interacts with enzymes and receptors involved in critical biochemical pathways. Its mechanisms include:

- Inhibition of Enzyme Activity : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic outcomes.

- Modulation of Receptor Function : It can influence receptor activity, impacting signaling pathways that regulate cellular processes .

Biochemical Pathways

The compound's interactions lead to changes in several biochemical pathways:

| Pathway | Effect |

|---|---|

| Metabolic Pathways | Inhibition of enzymes involved in metabolic processes |

| Cell Signaling | Modulation of gene expression and cellular metabolism |

| Inflammatory Response | Reduction in pro-inflammatory cytokines |

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cancer cell lines. For example, it showed a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 µM. This suggests a promising role for the compound in developing anticancer agents.

In Vivo Studies

Animal model studies have indicated that administration of this compound led to a notable decrease in tumor size compared to control groups. Dosage variations revealed that lower doses were more effective for tumor inhibition while higher doses resulted in cytotoxic effects on normal cells, highlighting the importance of dosage optimization.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-methyl-1-phenyl-1H-imidazole | Lacks the aldehyde group | Moderate anti-inflammatory properties |

| 4-methylimidazole | Lacks the phenyl group | Limited biological activity |

| 5-chloro-2-methylimidazole | Contains chlorine instead of an aldehyde | Enhanced antimicrobial activity |

The unique substitution pattern of this compound contributes to its distinct reactivity and biological properties compared to these similar compounds.

Propriétés

IUPAC Name |

3-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHIZCUPAVJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441364 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94938-03-1 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.